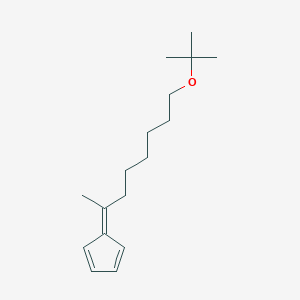
5-(8-tert-Butoxyoctan-2-ylidene)cyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(8-tert-Butoxyoctan-2-ylidene)cyclopenta-1,3-diene is a synthetic organic compound that belongs to the class of cyclopentadienes. Cyclopentadienes are known for their unique chemical properties and their ability to form stable complexes with transition metals. This compound is characterized by its five-membered ring structure with a tert-butoxy group attached to an octylidene side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(8-tert-Butoxyoctan-2-ylidene)cyclopenta-1,3-diene typically involves the reaction of cyclopentadienyllithium with tert-butyl octanoate under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to a series of purification steps, including column chromatography, to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-(8-tert-Butoxyoctan-2-ylidene)cyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
5-(8-tert-Butoxyoctan-2-ylidene)cyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a ligand in the synthesis of transition metal complexes, which are important in catalysis and materials science.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Mécanisme D'action
The mechanism of action of 5-(8-tert-Butoxyoctan-2-ylidene)cyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with transition metals, which can then interact with biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: A simpler analog with similar reactivity but lacking the tert-butoxy and octylidene groups.
1,2-Disubstituted Cyclopentadienes: Compounds with different substituents on the cyclopentadiene ring, which may exhibit different chemical and biological properties.
Uniqueness
5-(8-tert-Butoxyoctan-2-ylidene)cyclopenta-1,3-diene is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of the tert-butoxy group and the octylidene side chain enhances its ability to form stable complexes with transition metals, making it valuable in various applications .
Propriétés
Numéro CAS |
670222-28-3 |
|---|---|
Formule moléculaire |
C17H28O |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
5-[8-[(2-methylpropan-2-yl)oxy]octan-2-ylidene]cyclopenta-1,3-diene |
InChI |
InChI=1S/C17H28O/c1-15(16-12-8-9-13-16)11-7-5-6-10-14-18-17(2,3)4/h8-9,12-13H,5-7,10-11,14H2,1-4H3 |
Clé InChI |
SAOXELADHGNYEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C=CC=C1)CCCCCCOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


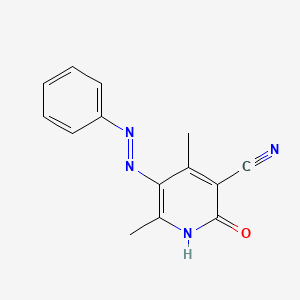
![N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide](/img/structure/B12544695.png)
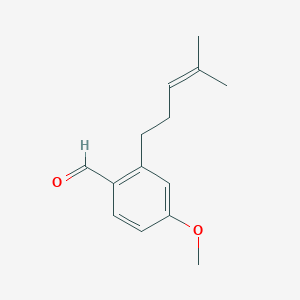
![4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol](/img/structure/B12544704.png)



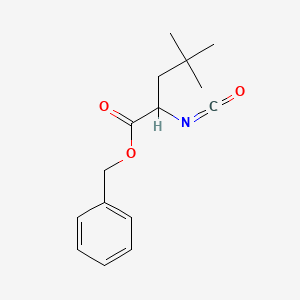
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanenitrile](/img/structure/B12544727.png)
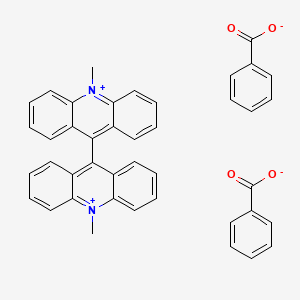
![4-(3-Chlorophenyl)-2-phenyl-5-[(prop-1-yn-1-yl)oxy]pyrimidine](/img/structure/B12544744.png)
![2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one](/img/structure/B12544748.png)


